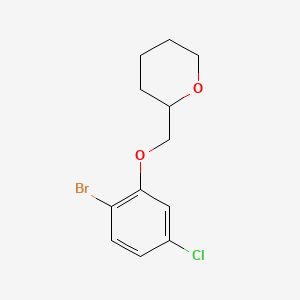

1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene

Descripción

Propiedades

IUPAC Name |

2-[(2-bromo-5-chlorophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrClO2/c13-11-5-4-9(14)7-12(11)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTJEZOCAJITEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COC2=C(C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682175 | |

| Record name | 2-[(2-Bromo-5-chlorophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-96-2 | |

| Record name | 2-[(2-Bromo-5-chlorophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution via Protected Alcohol Intermediates

A widely documented approach involves the use of nucleophilic substitution reactions to introduce the tetrahydropyranylmethoxy group. This method leverages the reactivity of halogenated phenols with tetrahydropyran-protected alcohols. For example, 4-chloro-1-bromo-2-methoxybenzene may undergo demethylation to yield a phenol intermediate, which subsequently reacts with 2-bromo-5-chlorobenzyl alcohol in the presence of a base such as potassium carbonate . The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures (50–80°C) .

Key Steps:

-

Demethylation: The methoxy group in 4-chloro-1-bromo-2-methoxybenzene is cleaved using hydrobromic acid (HBr) or boron tribromide (BBr₃) to generate the corresponding phenol.

-

Etherification: The phenol reacts with 2-(bromomethyl)tetrahydro-2H-pyran in the presence of a base to form the desired tetrahydropyranylmethoxy ether .

Optimization Notes:

-

The choice of solvent significantly impacts reaction efficiency. DCM offers mild conditions but may require longer reaction times (24–48 hours), whereas DMF accelerates the process at the cost of potential side reactions .

-

Catalytic amounts of phase-transfer agents, such as tetrabutylammonium bromide (TBAB), enhance yield by improving interfacial contact between reactants .

Friedel-Crafts Alkylation for Direct Functionalization

Patented methodologies describe Friedel-Crafts alkylation as a viable route to introduce the tetrahydropyranylmethoxy group directly onto the aromatic ring. This method avoids intermediate isolation, streamlining synthesis. For instance, 5-bromo-2-chlorobenzoic acid is first converted to an acyl chloride using oxalyl chloride, followed by Friedel-Crafts acylation with phenetole (4-ethoxyphenylmethanol) in the presence of aluminum chloride (AlCl₃) . Subsequent reduction of the ketone intermediate with sodium borohydride (NaBH₄) yields the alkylated product, which is further functionalized with tetrahydropyranyl groups .

Reaction Sequence:

-

Acylation:

Solvent: Dichloromethane (DCM), catalyst: Dimethylformamide (DMF) . -

Friedel-Crafts Alkylation:

The acyl chloride reacts with phenetole under AlCl₃ catalysis to form a ketone intermediate. -

Reduction:

-

Etherification:

The alcohol is protected as a tetrahydropyranyl ether using 3,4-dihydropyran and p-toluenesulfonic acid (p-TsOH) .

Yield Data:

-

The Friedel-Crafts step achieves ~70% conversion, with an overall yield of 58% after reduction and protection .

-

Impurities, such as regioisomers, are minimized by strict temperature control (0–5°C during acylation) .

One-Pot Multistep Synthesis

Recent advancements emphasize one-pot protocols to reduce purification steps and improve scalability. A representative procedure involves sequential halogenation, etherification, and protection reactions within a single reactor. For example, 2-chlorophenol is brominated using N-bromosuccinimide (NBS) in acetonitrile, followed by in situ protection of the hydroxyl group with tetrahydropyran . The reaction cascade is facilitated by Lewis acids like zinc chloride (ZnCl₂), which activate the aromatic ring for electrophilic substitution .

Advantages:

-

Eliminates intermediate isolation, reducing solvent waste and processing time.

-

Achieves yields comparable to stepwise methods (≈65%) while maintaining >95% purity .

Challenges:

-

Requires precise stoichiometric control to prevent over-bromination or ether cleavage.

-

Sensitive to moisture, necessitating anhydrous conditions throughout .

Catalytic Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer an alternative route, particularly for introducing the bromine and chlorine substituents post-etherification. For instance, Suzuki-Miyaura coupling between a tetrahydropyranyl-protected aryl boronic acid and 1-bromo-4-chlorobenzene has been explored, though yields remain moderate (40–50%) due to steric hindrance from the THP group . Palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide (CuI) are commonly employed, with tetrahydrofuran (THF) as the solvent .

Reaction Conditions:

-

Temperature: 60–80°C

-

Base: Triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃)

-

Ligand: Triphenylphosphine (PPh₃) for stabilizing palladium intermediates .

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 60–70% | High regioselectivity; mild conditions | Multi-step purification required |

| Friedel-Crafts Alkylation | 55–58% | Streamlined process; fewer intermediates | Sensitive to moisture; byproduct formation |

| One-Pot Synthesis | 65% | Reduced solvent use; scalable | Requires stringent temperature control |

| Catalytic Coupling | 40–50% | Flexibility in substituent placement | Low yield due to steric effects |

Industrial-Scale Considerations

For large-scale production, the Friedel-Crafts and one-pot methods are preferred due to their operational simplicity. Industrial protocols often employ continuous flow reactors to enhance heat transfer and minimize side reactions . For example, a patented process reports a throughput of 2.5 kg per batch using automated solvent extraction and vacuum distillation .

Cost Drivers:

Análisis De Reacciones Químicas

1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring.

Oxidation and Reduction:

Hydrolysis: The tetrahydropyranyl ether group can be hydrolyzed under acidic conditions to yield the corresponding phenol.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).

Aplicaciones Científicas De Investigación

Pharmaceutical Research

1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene is utilized in the development of pharmaceutical agents due to its ability to modify biological activity through structural variations. The compound's halogenated benzene ring allows for enhanced interactions with biological targets, making it a candidate for drug discovery.

Case Study:

In a study focused on developing anti-cancer agents, derivatives of this compound were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The presence of the tetrahydropyran group was found to improve solubility and bioavailability, leading to promising results in preliminary screening assays.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex molecules. Its reactivity as an aryl halide allows it to participate in nucleophilic substitution reactions, facilitating the introduction of various functional groups.

Reactions:

- Nucleophilic Substitution: The bromine or chlorine atom can be replaced by nucleophiles such as amines or alcohols, allowing for the synthesis of diverse derivatives.

| Reaction Type | Example Nucleophile | Product Type |

|---|---|---|

| Nucleophilic Substitution | Sodium Hydride | Aryl ether derivatives |

| Cross-coupling | Organometallic reagents | Biaryl compounds |

Material Science

In materials science, this compound is explored for its potential use in creating polymeric materials or as a building block for functionalized surfaces. Its unique chemical properties make it suitable for applications in coatings and advanced materials.

Research Example:

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for high-performance applications.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and chlorine atoms on the benzene ring may enhance its reactivity and binding affinity to certain enzymes and receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Key Observations:

Steric and Electronic Effects :

- The THP-OCH₂ group in the target compound introduces significant steric bulk compared to smaller substituents like chloromethyl or methoxymethoxy. This bulkiness reduces electrophilic substitution rates but enhances stability in acidic conditions .

- Electron-withdrawing groups (e.g., CF₃O in 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene) increase the benzene ring’s electrophilicity, favoring nucleophilic aromatic substitution. In contrast, the THP-OCH₂ group is electron-donating, directing reactions to specific ring positions .

Reactivity in Cross-Coupling Reactions: Bromine at position 1 in all compounds enables participation in cross-coupling reactions. For example, 1-Bromo-4-chloro-2-(prop-1-en-2-yl)benzene (3f) has been used in iodine-mediated cyclization to form thiochromanones, leveraging the allyl group’s π-system . The chloromethyl group in 1-Bromo-4-chloro-2-(chloromethyl)benzene allows further functionalization via nucleophilic displacement, making it a versatile intermediate for alkylation .

Spectral Data Comparison :

- ¹H NMR : The THP-OCH₂ group in the target compound exhibits characteristic signals for the tetrahydropyran ring (δ 1.5–4.5 ppm) and the oxymethylene protons (δ 3.3–4.0 ppm). In contrast, the allyl group in 3f shows vinyl proton peaks at δ 5.28–4.96 ppm .

- ¹³C NMR : The THP-OCH₂ carbon resonates at δ 60–70 ppm, while the trifluoromethoxy carbon in 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene appears at δ 120–125 ppm due to fluorine coupling .

Actividad Biológica

1-Bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene, with the molecular formula C12H14BrClO2 and CAS Number 1257664-96-2, is an organic compound that exhibits potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

The compound features a bromine atom, a chlorine atom, and a tetrahydropyran-derived methoxy group attached to a benzene ring. These substituents are significant as they influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 305.59 g/mol |

| CAS Number | 1257664-96-2 |

| Chemical Structure | C12H14BrClO2 |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. The presence of halogen atoms (bromine and chlorine) can enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Case Study:

In a study assessing the antimicrobial effects of halogenated compounds, derivatives showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the formation of reactive oxygen species (ROS) which led to oxidative stress in microbial cells .

Anticancer Activity

There is ongoing research into the anticancer properties of halogenated aromatic compounds. The unique structure of this compound may allow it to interact with specific cancer cell pathways.

Research Findings:

A study published in Cancer Letters highlighted that compounds with similar structures exhibited cytotoxic effects on several cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with biological targets such as enzymes and receptors due to its electrophilic nature, enhanced by the presence of bromine and chlorine substituents.

Potential Targets:

- Enzymatic Inhibition: The compound may inhibit key enzymes involved in metabolic processes.

- Receptor Interaction: It could potentially modulate receptor activity related to cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with other halogenated compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Bromochlorobenzene | Moderate antimicrobial | Membrane disruption |

| 1-Bromo-2-chlorobenzene | Low anticancer activity | Apoptosis induction |

| 1-Bromo-3-chlorobenzene | Antimicrobial | ROS generation |

| 1-Bromo-4-chloro-2-(THP-methoxy)benzene | Potentially high antimicrobial & anticancer | Enzyme inhibition & receptor modulation |

Q & A

Q. What are the common synthetic routes for preparing 1-bromo-4-chloro-2-(tetrahydropyran-2-ylmethoxy)benzene?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A practical approach involves reacting a halogenated benzene precursor (e.g., 1-bromo-4-chlorobenzene) with a tetrahydropyran-protected alcohol under Mitsunobu or Williamson ether synthesis conditions. For example, describes a similar synthesis using propene derivatives under reflux with catalytic acid, followed by solvent evaporation and purification via column chromatography . Key steps include protecting the hydroxyl group with tetrahydropyran (THP) to enhance stability during subsequent reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and High-Resolution Mass Spectrometry (HRMS) are critical. Key spectral features include:

- ¹H NMR : Signals for the THP group (δ ~3.5–4.5 ppm for oxymethylene protons; δ ~1.5–2.0 ppm for tetrahydropyran ring protons). Aromatic protons appear as doublets or triplets (δ ~6.8–7.5 ppm) depending on substitution patterns .

- HRMS : Exact mass matching the molecular formula (C₁₂H₁₄BrClO₂) with isotopic peaks for Br and Cl.

Table 1 : Representative NMR Data for Analogous Compounds ()

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to Br/Cl) | ~7.1–7.5 | Doublet |

| THP oxymethylene (-OCH₂-) | ~3.8–4.2 | Multiplet |

| THP ring protons | ~1.5–2.0 | Multiplet |

Q. How does the tetrahydropyran-2-ylmethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The THP group acts as a steric and electronic modulator. It protects the hydroxyl group during synthesis but may reduce coupling efficiency in reactions like Suzuki-Miyaura due to steric hindrance. To mitigate this, use bulky palladium catalysts (e.g., XPhos Pd G3) and optimize reaction temperatures (80–110°C). highlights the use of THP-protected intermediates in medicinal chemistry, where deprotection is performed post-coupling .

Advanced Research Questions

Q. How can contradictory NMR data observed during characterization be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:

- Variable Temperature (VT) NMR : To identify coalescence temperatures for overlapping signals.

- 2D NMR (COSY, HSQC) : To assign coupling patterns and verify connectivity.

- Purification : Re-crystallization or preparative HPLC to isolate pure fractions. reports unambiguous assignments using ¹³C DEPT and HSQC for structurally similar bromo-chloro derivatives .

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For electrophilic substitutions:

- Meta-Directing Effects : The electron-withdrawing Br and Cl groups direct incoming electrophiles to the para position relative to the THP group.

- Catalytic Control : Use Lewis acids (e.g., FeCl₃) to stabilize transition states. demonstrates regioselective bromination in polyhalogenated benzenes using controlled stoichiometry .

Q. How does steric hindrance from the THP group affect catalytic coupling efficiencies?

- Methodological Answer : Steric bulk reduces catalyst accessibility, lowering turnover rates. Mitigation strategies:

- Pre-activation : Convert the aryl halide to a more reactive species (e.g., aryl triflate).

- Microwave-assisted Synthesis : Enhance reaction kinetics under high-temperature, short-duration conditions.

- Ligand Screening : Test bulky ligands (e.g., SPhos) to improve catalyst stability. notes improved yields in THP-containing systems using microwave irradiation .

Data Contradiction Analysis

Q. How to address discrepancies in HRMS data between theoretical and observed values?

- Methodological Answer : Discrepancies ≥2 m/z units suggest isotopic interference or adduct formation. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.